molecular formula C17H19BrN4O3 B213967 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

カタログ番号 B213967
分子量: 407.3 g/mol
InChIキー: HHWCZEOKCBPPGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including RAF kinase and vascular endothelial growth factor receptor (VEGFR). It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its potential applications in cancer treatment.

作用機序

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 acts by inhibiting several protein kinases, including RAF kinase and VEGFR. By inhibiting these kinases, it prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
Biochemical and physiological effects:
4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins involved in cell growth and proliferation, including ERK and AKT. It also inhibits the production of angiogenic factors, such as VEGF, which are involved in the growth of new blood vessels that supply tumors with nutrients and oxygen. Additionally, it has been shown to induce autophagy, a process by which cells digest and recycle their own components, which may contribute to its anti-cancer effects.

実験室実験の利点と制限

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well-understood. However, it also has several limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects may be cell-type specific, which can make it difficult to generalize its effects across different types of cancer cells.

将来の方向性

There are several future directions for research on 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006. One area of research is the development of new analogs with improved solubility and potency. Another area of research is the identification of biomarkers that can predict response to 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 treatment. Additionally, there is ongoing research on the use of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 in combination with other drugs to enhance its efficacy in cancer treatment. Finally, there is interest in exploring the potential use of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 in other diseases, such as cardiovascular disease and inflammatory disorders.

合成法

The synthesis of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 involves several steps, including the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 4-(4-morpholinylcarbonyl)phenyl isocyanate to form the corresponding urea derivative. The resulting compound is then reacted with ethyl bromoacetate to produce the final product, 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006.

科学的研究の応用

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been used in combination with other drugs to enhance their efficacy in cancer treatment.

特性

製品名

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

分子式

C17H19BrN4O3

分子量

407.3 g/mol

IUPAC名

4-bromo-2-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19BrN4O3/c1-2-22-15(14(18)11-19-22)16(23)20-13-5-3-12(4-6-13)17(24)21-7-9-25-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,23)

InChIキー

HHWCZEOKCBPPGX-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

正規SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。